molecular formula C18H18N2O4 B2959944 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide CAS No. 921542-77-0

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Cat. No.: B2959944
CAS No.: 921542-77-0
M. Wt: 326.352
InChI Key: VZTGZCYCKVIBJV-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic organic compound designed for research applications, integrating two pharmaceutically significant structural motifs: a 3,5-dimethoxybenzamide group and a 1-methyl-2-oxoindolin (isatin) scaffold. The 3,5-dimethoxybenzamide moiety is recognized for its potential in interacting with biological targets; for instance, similar structures have been investigated as chemotherapeutic adjuvants that can enhance the effects of drugs like cyclophosphamide . Furthermore, the 3,5-dimethoxybenzene group is a key structural feature in several approved kinase inhibitors, such as futibatinib, where it is known to occupy a unique hydrophobic pocket in the ATP-binding site of target kinases, suggesting its utility in the development of enzyme inhibitors . The 2-oxoindolin (isatin) core is a privileged structure in medicinal chemistry and is found in several FDA-approved anticancer drugs . This scaffold is frequently explored for its ability to inhibit various kinases and other ATP-dependent enzymes, making it a versatile template for drug discovery . The specific substitution pattern on the indolinone ring in this compound may allow researchers to explore its activity against a range of biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a chemical tool in hit-to-lead optimization campaigns, for probing structure-activity relationships (SAR) in kinase inhibitor development, or as a building block in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

3,5-dimethoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-20-16-5-4-13(6-11(16)9-17(20)21)19-18(22)12-7-14(23-2)10-15(8-12)24-3/h4-8,10H,9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTGZCYCKVIBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolinone Moiety: The indolinone structure can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the indolinone moiety with a benzamide derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho or para to the methoxy groups, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

Scientific Research Applications

3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to the regulation of gene expression and cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide
  • Structure: Replaces the indolinone group with a naphthyl moiety.
  • Synthesis : Prepared via coupling of 3,5-dimethoxybenzoic acid with 2-naphthylamine (87% yield) .
  • The absence of the indolinone group likely reduces DAPK1/CSF1R affinity compared to the target compound.
3,5-Dimethoxy-N-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)benzamide
  • Structure : Incorporates a pyrimidinyl group and a 4-methoxyphenyl substituent.
  • Application: Used as a precursor for synthesizing pyrimido[5,4-c]isoquinolin-6-one derivatives via BF3-mediated cyclization .
  • Differentiation : The pyrimidine ring may enhance π-π stacking in nucleic acid targets, diverging from the kinase-focused activity of the target compound.
3,5-Dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)pyrimidin-5-yl)benzamide Derivatives
  • Structure: Features a morpholinopyridinylamino-pyrimidine scaffold.
  • Activity: These compounds, such as 6g–h, show structural complexity for kinase inhibition but lack explicit DAPK1/CSF1R dual inhibition data . The trifluoromethylphenoxy group in 6g may improve metabolic stability compared to the indolinone-containing compound .

Functional Analogues in Neurodegenerative Research

PCAF HAT-Inhibiting Benzamides
  • Examples: 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (68% inhibition at 100 µM) .
  • Key Difference : These compounds prioritize histone acetyltransferase (HAT) inhibition via long acyl chains and carboxyphenyl groups, unlike the kinase-focused dimethoxybenzamide scaffold. The target compound’s methoxy groups may offer better CNS bioavailability than polar carboxyphenyl substituents .
Dual DAPK1/CSF1R Inhibitors
  • Compound 31: A direct analogue with a pyrimidin-5-yl group instead of indolinone. Shows comparable DAPK1 inhibition (IC50 = 1.25 µM) but superior CSF1R activity (IC50 = 0.15 µM) .
  • Divergence: The pyrimidine core in Compound 31 may enhance solubility, while the indolinone group in the target compound improves conformational rigidity for BBB penetration .

Pharmacokinetic and Selectivity Profiles

Compound Target IC50 BBB Permeability Key Structural Feature
Target Compound DAPK1/CSF1R 1.25 µM / 0.15 µM High 1-Methyl-2-oxoindolin-5-yl
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide N/A N/A Unknown Naphthyl substituent
Compound 31 (Pyrimidine analogue) DAPK1/CSF1R 1.25 µM / 0.15 µM Moderate Pyrimidin-5-yl group
PCAF HAT Inhibitors PCAF HAT 61–79% inhibition Low Carboxyphenyl and acyl chains

Biological Activity

Overview

3,5-Dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a compound belonging to the class of benzamides and indole derivatives, characterized by a unique molecular structure that includes two methoxy groups and an indolinone moiety. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in oncology.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. It upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased mitochondrial permeability and cell death.
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest in the G2/M phase, which is crucial for inhibiting cancer cell proliferation .

Biological Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. Below are key findings from recent studies:

Anticancer Activity

Cell Line IC50 (µM) Mechanism
MCF-723.97 ± 0.67Induces apoptosis via Bax upregulation
HeLa22.80 ± 1.38Cell cycle arrest in G2/M phase
A5498.38 ± 0.62Inhibits proliferation through intrinsic pathways

Case Studies and Research Findings

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly increased levels of apoptotic markers (Bax, caspase 8, and cytochrome C) while decreasing Bcl-2 levels in MCF-7 cells, indicating a strong pro-apoptotic effect .
  • Cell Cycle Analysis : Another investigation revealed that treatment with this compound led to a notable increase in the percentage of cells arrested in the G2/M phase compared to untreated controls, suggesting its potential as a chemotherapeutic agent.
  • Molecular Docking Studies : Molecular docking analyses have been conducted to evaluate the binding affinity of the compound to various targets involved in cancer progression, highlighting its potential as a multi-target agent in cancer therapy .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates favorable bioavailability and stability characteristics typical of indole derivatives. These properties enhance its potential for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,5-dimethoxy-N-(1-methyl-2-oxoindolin-5-yl)benzamide, and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Begin with condensation of 3,5-dimethoxybenzoyl chloride (prepared via methoxy group protection of benzoic acid derivatives) with 1-methyl-5-amino-2-oxoindoline. Use Schlenk techniques under inert conditions to minimize oxidation .
  • Intermediate Characterization : Confirm intermediates via 1H^1H-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm in 13C^{13}C-NMR). Use 2D-COSY and HSQC to resolve overlapping signals .
  • X-Ray Crystallography : For absolute configuration, grow single crystals in ethanol/water (9:1) at 4°C. Refine data with SHELX-97, reporting R-factor < 0.05 .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and track loss of parent compound. Compare with NIST-recommended storage guidelines for benzamides .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., kinase inhibition vs. cytotoxicity) be resolved?

  • Methodology :

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines (e.g., HEK293, HepG2) with positive controls. Use ANOVA to identify statistically significant outliers .
  • Off-Target Profiling : Employ kinase selectivity panels (e.g., Eurofins DiscoverX) to rule out non-specific binding. Cross-reference with PubChem BioAssay data for similar benzamides .

Q. What experimental designs optimize yield in large-scale synthesis while minimizing impurities?

  • Methodology :

  • DoE (Design of Experiments) : Vary reaction temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C vs. CuI). Use response surface modeling to identify optimal conditions .
  • Purification : Employ flash chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC-DAD (>98% area) .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence in aquatic systems?

  • Methodology :

  • OECD 308 Guideline : Incubate compound in water/sediment systems under dark conditions. Quantify degradation via LC-MS/MS, reporting half-life (t1/2_{1/2}) and transformation products. Compare with Project INCHEMBIOL’s framework for abiotic/biotic interactions .

Q. What strategies validate the compound’s structure-activity relationship (SAR) for target selectivity?

  • Methodology :

  • Analog Synthesis : Modify methoxy groups (e.g., 3,5-dichloro or 3,5-trifluoromethyl analogs). Test analogs in binding assays (SPR or ITC) and molecular docking (AutoDock Vina) to map hydrophobic interactions .
  • Meta-Analysis : Use Cheminformatics tools (e.g., KNIME or RDKit) to cluster bioactivity data from ChEMBL or PubChem, identifying critical substituents .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

  • Methodology :

  • Standardized Protocols : Pre-treat cells with identical passage numbers and serum lots. Include internal controls (e.g., staurosporine for apoptosis assays).
  • Statistical Tools : Apply Grubbs’ test to exclude outliers and use mixed-effects models to account for random batch effects .

Q. What methodologies ensure reproducibility in antioxidant activity studies?

  • Methodology :

  • DPPH/ABTS Assays : Calibrate with Trolox standards (0–100 µM) and measure absorbance at 517 nm (DPPH) or 734 nm (ABTS). Report IC50_{50} values with triplicate measurements ± SEM .
  • Interlab Validation : Share samples with collaborating labs using harmonized SOPs, as per Botanical Sciences’ guidelines for phenolic compound analysis .

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